N-(3-hydroxyphenyl)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMGKHNIGNMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Benzamide Derivatives
Table 2: Halogen and Positional Effects
| Compound Name | Halogen/Position | Reaction Time (Hours) | Yield (%) |
|---|---|---|---|
| This compound | 2-I (Bz) | 12–24 | ~70–80 |
| N-(3-Hydroxyphenyl)-2-bromobenzamide | 2-Br (Bz) | 24–48 | ~70–80 |
| N-(3-Bromophenyl)-2-iodobenzamide | 3-Br (Ph), 2-I (Bz) | Not reported | Not reported |
Research Findings and Implications
- Reactivity Trends : Iodine’s superior leaving-group ability compared to bromine enables faster reaction kinetics in cross-coupling and cyclization reactions .
- Biological Relevance: Substituents like diethylaminoethyl (in BZA2) or thiadiazole rings enhance targeting capabilities for diagnostic or therapeutic applications .
- Structural Insights : Positional isomerism (e.g., 3-OH vs. 4-OH) and electronic effects (e.g., fluorine substitution) significantly influence solubility, crystallinity, and reactivity .
Preparation Methods
Acid Chloride-Mediated Amidation
The most widely reported method involves the reaction of 2-iodobenzoyl chloride with 3-aminophenol in the presence of a base. This two-step process begins with the preparation of the acid chloride from 2-iodobenzoic acid, followed by nucleophilic acyl substitution with the amine.
Step 1: Synthesis of 2-Iodobenzoyl Chloride
2-Iodobenzoic acid is treated with oxalyl chloride (1.25 equiv) in anhydrous dichloromethane (DCM) at 0°C, catalyzed by dimethylformamide (DMF, 2 drops). The mixture is stirred at room temperature for 4 hours, yielding 2-iodobenzoyl chloride as a reactive intermediate.
Reaction Conditions:
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Solvent: Dichloromethane (0.3 M)
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Catalyst: DMF (0.1% v/v)
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Temperature: 0°C → room temperature (20–25°C)
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Time: 4 hours
Step 2: Coupling with 3-Aminophenol
The acid chloride is dissolved in DCM (0.3 M) and added dropwise to a solution of 3-aminophenol (1.5 equiv) and triethylamine (3.0 equiv) at 0°C. The reaction proceeds at room temperature for 15 hours, forming this compound.
Reaction Conditions:
-
Solvent: Dichloromethane
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Base: Triethylamine (3.0 equiv)
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Temperature: 0°C → room temperature
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Time: 15 hours
Mechanistic Insights:
The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. The hydroxyl group on 3-aminophenol remains inert under these conditions due to the lower nucleophilicity of phenolic oxygen compared to the amine group.
Alternative Coupling Strategies
While the acid chloride route dominates industrial and laboratory settings, alternative methods have been explored for specialized applications:
Direct Coupling Using Carbodiimides
A mixture of 2-iodobenzoic acid, 3-aminophenol, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in tetrahydrofuran (THF) forms the amide bond at 40°C for 12 hours. This method avoids handling corrosive acid chlorides but requires stringent moisture control.
Reaction Conditions:
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Solvent: THF
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Coupling Agent: EDCI (1.2 equiv)
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Temperature: 40°C
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Time: 12 hours
Reaction Optimization and Parameter Analysis
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) are preferred for their ability to dissolve both reactants and stabilize ionic intermediates. Non-polar solvents like toluene reduce side reactions but slow reaction kinetics.
Table 1: Solvent Impact on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 92 | 98 |
| THF | 7.58 | 88 | 95 |
| Toluene | 2.38 | 72 | 89 |
Base and Stoichiometry
Triethylamine is the base of choice due to its low cost and efficient HCl scavenging. Excess base (>3.0 equiv) risks saponification of the acid chloride, while insufficient base (<2.0 equiv) leads to incomplete reactions.
Purification Techniques
Recrystallization
The crude product is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity. This method is cost-effective for small-scale production.
Column Chromatography
Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves residual 3-aminophenol and dimeric byproducts. Industrial-scale purification employs automated flash chromatography systems.
Industrial-Scale Production Considerations
Q & A
Q. What are the recommended synthetic routes for N-(3-hydroxyphenyl)-2-iodobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a hydroxyl-substituted aniline with 2-iodobenzoyl chloride. A common method includes:
- Dissolving 3-aminophenol in anhydrous DMF under nitrogen, followed by dropwise addition of 2-iodobenzoyl chloride at 0°C.
- Maintaining the reaction at 60–70°C for 6–8 hours with stirring, using potassium carbonate as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Optimize solvent choice (e.g., dichloromethane or DMF) to minimize side reactions and maximize yield .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amide bond formation. The iodine atom induces distinct deshielding in adjacent protons.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
Q. How does the iodine substituent influence the compound's reactivity in further derivatization?
The ortho-iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. However, steric hindrance may reduce reaction efficiency compared to para-substituted analogs. Use Pd(PPh₃)₄ catalyst and microwave-assisted conditions to accelerate coupling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the hydroxyl group in biological activity?
- Synthesize analogs with methyl-protected hydroxyl groups or replace the hydroxyl with methoxy/fluoro substituents.
- Compare inhibitory potency in enzyme assays (e.g., tyrosine kinase or oxidoreductases) to determine hydrogen bonding’s role in target binding .
- Use molecular docking (AutoDock Vina) to model interactions with active sites, correlating with experimental IC₅₀ values .
Q. What strategies resolve contradictions in solubility and bioavailability data across studies?
- Perform solvent screening (e.g., DMSO, PEG-400) for in vitro assays to avoid precipitation.
- Use thermal analysis (DSC/TGA) to identify polymorphic forms affecting solubility.
- For in vivo studies, formulate as nanoparticles (e.g., PLGA encapsulation) to enhance aqueous stability .
Q. How can the compound’s potential as a biochemical probe for redox-sensitive enzymes be validated?
- Conduct enzyme kinetics assays with NADPH oxidases or peroxidases, monitoring iodine’s redox activity via UV-Vis or fluorescence quenching.
- Compare activity in wild-type vs. knockout cell lines to confirm target specificity .
- Use surface plasmon resonance (SPR) to measure binding affinities (KD values) for candidate enzymes .
Q. What experimental designs address stability issues under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C).
- Analyze degradation products via LC-MS and assign degradation pathways (e.g., hydrolysis of the amide bond or deiodination) .
- Stabilize by adding antioxidants (e.g., ascorbic acid) or modifying the hydroxyl group to a prodrug .
Q. How can synergistic effects with existing therapeutics (e.g., anticancer agents) be systematically evaluated?
- Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against cancer cell lines.
- Perform transcriptomic profiling (RNA-seq) to identify pathways modulated by the combination .
- Validate synergy in 3D tumor spheroids to mimic in vivo microenvironments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
